(Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S2/c1-15-10-12-16(13-11-15)14-25-19-9-5-4-8-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHKVNWMFMVJOE-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylidene with 2-oxoindoline, followed by the introduction of a thioxothiazolidinone ring. The reaction conditions often require the use of strong bases or acids as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Tyrosinase Inhibition
The compound exhibits dual binding modes to tyrosinase:
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Competitive inhibition : Binds to the active site (Ki = 1.2 µM), competing with L-tyrosine .
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Allosteric inhibition : Stabilizes the inactive form (Ki = 0.8 µM) .
Kinetic parameters (Table 1):
| Parameter | Value | Substrate | Inhibition Type |
|---|---|---|---|
| IC (µM) | 0.45 ± 0.12 | L-tyrosine | Competitive |
| K (µM) | 1.2 | L-DOPA | Non-competitive |
Antioxidant Activity
The compound demonstrates radical scavenging (IC = 3.7 µM for DPPH) and reduces ROS/ONOO levels in B16F10 cells by 60–75% at 10 µM .
Substituent Effects
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4-Methylbenzyl group : Enhances lipophilicity (logP = 3.8) and membrane permeability .
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Cyclopentyl moiety : Improves steric shielding of the thioxothiazolidinone ring, stabilizing the Z-configuration .
Biological Activity
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Anti-melanogenesis : Reduces melanin production by 80% in α-MSH-stimulated B16F10 cells at 5 µM .
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Antimicrobial activity : MIC values range from 0.004–0.06 mg/mL against E. coli and S. aureus .
Comparative Analysis
Table 2 : Comparison with Analogues
| Compound | Tyrosinase IC (µM) | logP | Melanin Inhibition (%) |
|---|---|---|---|
| Target compound | 0.45 | 3.8 | 80 |
| Kojic acid | 25.26 | 0.3 | 45 |
| Compound 3 | 1.03 | 3.2 | 65 |
Stability and Degradation
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research has shown that derivatives of this compound exhibit antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and substituents of the target compound with analogs from the literature:
Key Observations :
- Hydrogen-Bonding Capacity : Compounds with hydroxyl groups (e.g., ) exhibit improved solubility and hydrogen-bonding interactions, which may enhance bioavailability but reduce lipophilicity compared to the target compound’s 4-methylbenzyl group .
- Steric Effects : The cyclopentyl group in the target compound introduces steric bulk, which could hinder binding to shallow protein pockets compared to smaller substituents like the 3-hydroxyphenyl group in .
Hydrogen Bonding and Crystal Packing
emphasizes the role of hydrogen bonding in molecular aggregation. The target compound’s 2-thioxo group and indolinone carbonyl may participate in N–H···S and C=O···H interactions, stabilizing crystal lattices or binding to biological targets .
Biological Activity
(Z)-3-Cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including antimicrobial properties and potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 434.6 g/mol
- CAS Number : 609795-07-5
- Purity : Minimum 95% .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolidin-4-one derivatives, including those similar to this compound. Research indicates that thiazolidin derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds within this class have shown inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) often ranging from 0.5 to 50 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Thiazolidin Derivative A | Staphylococcus aureus | 0.5 |
| Thiazolidin Derivative B | Pseudomonas aeruginosa | 50 |
| Thiazolidin Derivative C | Candida albicans | 9.8 |
Anti-HIV Activity
The biological activity of thiazolidin derivatives against HIV has also been investigated. In silico studies and molecular docking simulations suggest that these compounds can interact favorably with the gp41 protein of HIV, although in vitro tests have shown limited efficacy against HIV replication in cultured cells due to high cytotoxicity .
Tyrosinase Inhibition and Anti-Melanogenic Effects
Another area of interest is the inhibition of tyrosinase, an enzyme critical in melanin production. Analogous compounds have demonstrated potent inhibitory effects on tyrosinase, with IC values significantly lower than that of kojic acid, a known skin-lightening agent. For example:
| Compound | IC (µM) | Mechanism |
|---|---|---|
| Compound 1 | 5.21 ± 0.86 | Competitive inhibition |
| Compound 2 | 1.03 ± 0.14 | Non-competitive inhibition |
These findings indicate that this compound may possess potential as an anti-melanogenic agent through its tyrosinase inhibitory activity .
Case Studies
- Antimicrobial Efficacy : A study tested various thiazolidin derivatives against bacterial biofilms, finding that certain substitutions on the benzylidene moiety enhanced biofilm inhibition by over 50% at specific concentrations .
- Anti-HIV Potential : In a molecular dynamics simulation study, compounds were assessed for their binding affinity to HIV gp41; however, high toxicity levels hindered further evaluation of their antiviral effects in cell cultures .
Q & A
Q. What are the optimal synthetic routes for (Z)-3-cyclopentyl-5-(1-(4-methylbenzyl)-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be improved?
The synthesis typically involves Knoevenagel condensation between a thiazolidin-4-one precursor and an aromatic aldehyde derivative. Key factors include:
- Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol under reflux (70–80°C) improves electrophilic activation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, as shown in analogous thiazolidinone syntheses .
- Steric effects : Bulky substituents on the aldehyde (e.g., 4-methylbenzyl) may reduce yields; stepwise purification via recrystallization (DMF-acetic acid) is recommended .
Q. How can the stereochemical configuration (Z/E isomerism) of the compound be confirmed experimentally?
- X-ray crystallography : Resolves spatial arrangement definitively, as demonstrated for structurally similar thiazolidinones (e.g., (2Z,5Z)-3-cyclopropyl derivatives) .
- NMR spectroscopy : Coupling constants (e.g., vicinal ) and NOESY correlations differentiate Z isomers (cis-configuration) from E isomers .
- IR spectroscopy : Thioxo (C=S) stretching vibrations (~1200 cm) and carbonyl (C=O) peaks (~1700 cm^{-1) confirm functional group integrity .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
- Antioxidant activity : DPPH radical scavenging assays, comparing IC values to ascorbic acid controls .
- Cytotoxicity profiling : MTT assays on normal cell lines (e.g., MRC5 fibroblasts) to establish safety margins before targeting cancer cells .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action for this compound’s anticancer activity?
- Molecular docking : Simulate binding to targets like tubulin or DNA topoisomerases using AutoDock Vina, validated by experimental IC data .
- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with bioactivity using descriptors like logP and polar surface area .
- ADMET prediction : SwissADME or pkCSM tools assess drug-likeness, highlighting potential metabolic liabilities (e.g., CYP450 inhibition) .
Q. What strategies resolve contradictions in biochemical data (e.g., variable IC across studies)?
- Batch variability analysis : Ensure synthetic reproducibility via HPLC purity checks (>95%) and control for photodegradation (e.g., light-sensitive thioxo groups) .
- Cell line heterogeneity : Use standardized cell cultures (e.g., ATCC-certified lines) and normalize data to reference drugs (e.g., doxorubicin for cytotoxicity) .
- Statistical rigor : Apply ANOVA with post-hoc tests (Tukey’s HSD) to differentiate true bioactivity from noise .
Q. How can the compound’s stability under physiological conditions be enhanced for in vivo studies?
- Prodrug design : Modify the thioxo group to a sulfoxide or sulfone, which hydrolyzes in vivo to the active form .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve solubility and prolong half-life, as tested for analogous thiazolidinones .
- pH-sensitive delivery : Conjugate with targeting ligands (e.g., folate) for tumor-specific release, minimizing off-target degradation .
Methodological Considerations
Q. What experimental controls are critical for validating oxidative stress modulation by this compound?
- Positive controls : Include N-acetylcysteine (ROS scavenger) and HO (ROS inducer) in assays like DCFH-DA fluorescence .
- Enzyme-specific inhibitors : Co-treat with catalase (HO neutralizer) or SOD mimics to isolate ROS pathways .
- Gene expression profiling : qPCR for antioxidant genes (e.g., Nrf2, HO-1) confirms mechanistic involvement .
Q. How should crystallographic data be interpreted to guide structural analogs’ design?
- Hirshfeld surface analysis : Identify key intermolecular interactions (e.g., S···π contacts) stabilizing the crystal lattice .
- Torsional angle mapping : Adjust substituents (e.g., 4-methylbenzyl) to optimize planarity for target binding .
- Thermal ellipsoid plots : Assess conformational flexibility to prioritize rigid analogs for enhanced potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
